molecular formula C11H14O B13286425 2-Methyl-2-(4-methylphenyl)propanal

2-Methyl-2-(4-methylphenyl)propanal

Cat. No.: B13286425
M. Wt: 162.23 g/mol
InChI Key: XZZLLNZAFDGAHD-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenyl)propanal, also known as 2-(p-tolyl)propanal, is an organic compound with the molecular formula C11H14O. It is a colorless liquid with a pleasant, sweet, and floral odor. This compound is used in various applications, including perfumery and flavoring, due to its aromatic properties .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2-Methyl-2-(4-methylphenyl)propanal, also known as 2-methyl-3-(4-methylphenyl)propanal , is an organic compound characterized by its aldehyde functional group and a distinct propanal structure. Its molecular formula is C11H14OC_{11}H_{14}O, and it has a molecular weight of approximately 178.23 g/mol. This compound is notable for its pleasant odor, making it valuable in the flavor and fragrance industries. Understanding its biological activity is essential for assessing its applications in various fields, including perfumery and pharmaceuticals.

The aldehyde group in this compound influences its reactivity, allowing it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid.
  • Reduction : It can be reduced to a primary alcohol.
  • Substitution : The compound can undergo nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in relation to cell function and signal transduction pathways.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Antitumor Activity

Preliminary investigations suggest potential antitumor activity, where derivatives of this compound inhibit enzymes or pathways involved in cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various aldehydes, this compound demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
    Bacterial StrainZone of Inhibition (mm)
    E. coli15
    S. aureus18
  • Antitumor Mechanism : A research project focused on the effects of aromatic aldehydes on cancer cells found that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation.

Applications in Industry

Given its biological activities, this compound is utilized in:

  • Flavoring Agents : Its pleasant odor enhances food products.
  • Fragrance Industry : Used in perfumes for its aromatic properties.
  • Pharmaceuticals : Investigated for potential therapeutic applications due to its antimicrobial and antitumor activities.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-2-(4-methylphenyl)propanal

InChI

InChI=1S/C11H14O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-8H,1-3H3

InChI Key

XZZLLNZAFDGAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C=O

Origin of Product

United States

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